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Compound of Interest

Compound Name: Ont-093

Cat. No.: B1684371

For researchers, scientists, and drug development professionals, the quest to overcome
multidrug resistance in cancer treatment is a paramount challenge. Ont-093 (also known as
0C144-093), a potent and orally active inhibitor of the P-glycoprotein (P-gp) pump, has
emerged as a promising agent in combination therapies to enhance the efficacy of conventional
chemotherapeutics. This guide provides a comparative analysis of preclinical and clinical data
on Ont-093 combination therapies, offering a statistical overview of its performance and
detailed experimental insights.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in multidrug
resistance, actively pumping a wide array of chemotherapeutic drugs out of cancer cells and
thereby reducing their intracellular concentration and effectiveness.[1] Ont-093 is designed to
inhibit this efflux mechanism, restoring the cytotoxic potential of co-administered anticancer
agents.[2] Preclinical studies have demonstrated Ont-093's ability to reverse multidrug
resistance to several chemotherapeutic agents, including doxorubicin, paclitaxel, and
vinblastine, in a variety of cancer cell lines.[2]

Quantitative Analysis of Ont-093 Combination
Therapy

The following tables summarize the key pharmacokinetic and efficacy data from preclinical and
clinical studies of Ont-093 in combination with various chemotherapeutic agents.
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Table 1: Preclinical Efficacy of Ont-093 Combination

Therapy

Combination Agent Cancer Model Key Findings Reference
>100% increase in the
o MDR P388 Leukemia lifespan of
Doxorubicin o o [2]
(in vivo) doxorubicin-treated
mice.
MDR Human Breast Significant
Paclitaxel Carcinoma Xenograft enhancement of in [2]
(in vivo) Vivo antitumor activity.
MDR Human Colon Significant
Paclitaxel Carcinoma Xenograft enhancement of in
(in vivo) Vivo antitumor activity.
Human Lymphoma, ]
) Reversed multidrug
. Breast, Ovarian, ] ]
Doxorubicin, resistance with an

) ) ] Uterine, and
Paclitaxel, Vinblastine )
Colorectal Carcinoma

Cell Lines (in vitro)

average EC50 of
0.032 pM.

Table 2: Clinical Pharmacokinetics of Ont-093 in

Combination with Paclitaxel

A Phase | study involving 18 patients with advanced cancer.
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Change in
Paclitaxel Paclitaxel AUC o
Dose Level Ont-093 Dose Key Toxicities
Dose (mg/m?) (Cycle 2 vs.
Cycle 1)

Neutropenia,

o arthralgia,
No significant .
1-3 300-500 mg 150-175 myalgia,
change )
peripheral
neuropathy

Higher-grade
45-65% increase  neutropenia, 1
4 500 mg 175 ) ) )
in 4 of 6 patients case of febrile

neutropenia

Table 3: Clinical Pharmacokinetics of Oral Docetaxel in
Combination with Ont-093

A proof-of-concept study in 12 patients with advanced solid tumors.

Apparent
Mean Relative
Treatment Docetaxel Ont-093 Mean Cmax
] AUCO0- Oral
Arm Formulation Dose (ng/mL) . _
(ng-h/mL) Bioavailabil
ity
Combination 100 mg oral 500 mg oral 415 + 255 844 + 753 26% + 8%
Monotherapy 100 mg i.v. N/A 2124 + 1054 2571 + 1598 N/A

Experimental Protocols
In Vivo Xenograft Studies (Summarized from)

e Animal Models: Immunocompromised mice were engrafted with multidrug-resistant (MDR)
human breast and colon carcinoma cells. For the leukemia model, mice were engrafted with
MDR P388 leukemia cells.
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Treatment Regimen: Animals were treated with the respective chemotherapeutic agent (e.g.,
paclitaxel, doxorubicin) with or without co-administration of Ont-093.

Efficacy Assessment: Antitumor activity was assessed by measuring tumor volume over time.
For the leukemia model, efficacy was determined by the increase in lifespan of the treated
mice compared to control groups.

Phase | Clinical Trial of Ont-093 with Paclitaxel
(Summarized from)

Study Design: A dose-escalation Phase | pharmacokinetic trial.

Patient Population: 18 patients with advanced cancer.

Treatment Cycles: Patients received paclitaxel alone in the first cycle. In subsequent cycles,
Ont-093 was administered before and after the intravenous paclitaxel infusion. Doses of
Ont-093 ranged from 300 to 500 mg, and paclitaxel doses were between 150 and 175
mg/mz2, administered every 21 days.

Pharmacokinetic Analysis: Plasma samples were collected at various time points to
determine the pharmacokinetic parameters of both paclitaxel and Ont-093.

Safety Assessment: Toxicities were monitored and graded according to standard criteria.

Proof-of-Concept Study of Oral Docetaxel with Ont-093
(Summarized from)

Study Design: A randomized, two-period crossover study.

Patient Population: 12 patients with advanced solid tumors.

Treatment Arms: Patients were randomized to receive either a single course of 100 mg oral
docetaxel combined with 500 mg oral Ont-093, followed by a 100 mg intravenous dose of
docetaxel alone two weeks later, or the reverse sequence.

Pharmacokinetic Analysis: Blood samples were collected to determine the plasma
concentrations of docetaxel and calculate pharmacokinetic parameters, including Cmax and
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AUC. Oral bioavailability was calculated by comparing the AUC of oral docetaxel with that of
intravenous docetaxel.

o Safety Assessment: Adverse events were monitored throughout the study.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams
illustrate the P-glycoprotein-mediated multidrug resistance pathway and the workflow of the
clinical trials.

Cancer Cell

0 Inhibits
|
1

-------------------- Chemotherapeutic Drug
o~ P-glycoprotein fiTux (Effluxed)
- (P-gp)
| Binds to P-gp
ADP + Pi
Chemotherapeutic Drug Enters Cell || chemotherapeutic

(Extracellular) i Drug

Click to download full resolution via product page

Mechanism of P-gp mediated drug efflux and its inhibition by Ont-093.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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